molecular formula C55H74N14O17S2 B054776 Bolton hunter-cholecystokinin nonapeptide CAS No. 117829-67-1

Bolton hunter-cholecystokinin nonapeptide

Cat. No.: B054776
CAS No.: 117829-67-1
M. Wt: 1267.4 g/mol
InChI Key: XABUVDVSEMIDIN-QOHRKOJGSA-N
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Description

Bolton hunter-cholecystokinin nonapeptide is a synthetic peptide that is used in various biochemical and pharmacological studies. It is a derivative of cholecystokinin, a peptide hormone that plays a crucial role in digestion and appetite regulation. The compound is often used as a radiolabeled tracer in receptor binding studies due to its high affinity for cholecystokinin receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Bolton hunter-cholecystokinin nonapeptide involves the use of Bolton-Hunter reagent, which is 3-(4-hydroxyphenyl)propionic acid N-hydroxysuccinimide ester. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Bolton hunter-cholecystokinin nonapeptide primarily undergoes substitution reactions due to the presence of reactive functional groups such as amides and carboxylic acids. Common reactions include:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can be amides, thioesters, or ethers.

    Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

Bolton hunter-cholecystokinin nonapeptide has a wide range of applications in scientific research:

Mechanism of Action

Bolton hunter-cholecystokinin nonapeptide exerts its effects by binding to cholecystokinin receptors, which are G protein-coupled receptors. Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, including the release of intracellular calcium and activation of protein kinases. These signaling events lead to various physiological responses such as gallbladder contraction, pancreatic enzyme secretion, and modulation of appetite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bolton hunter-cholecystokinin nonapeptide is unique due to its radiolabeling capability, which allows for precise tracking and quantification in receptor binding studies. Its high affinity and specificity for cholecystokinin receptors make it an invaluable tool in both basic and applied research .

Biological Activity

Bolton Hunter-cholecystokinin nonapeptide (BH-CCK-9) is a synthetic analogue of cholecystokinin (CCK), a neuropeptide that plays a critical role in digestion and various physiological functions, including satiety and anxiety regulation. This compound has been extensively studied for its biological activity, particularly concerning its interaction with CCK receptors, which are classified into two main types: CCK-A and CCK-B receptors.

Structure and Synthesis

The Bolton Hunter reagent is used to label peptides with radioisotopes, enhancing their detection in biological assays. BH-CCK-9 is synthesized through the conjugation of the CCK-9 peptide with the Bolton Hunter reagent, allowing for the study of receptor binding and biological activity in various tissues.

Biological Activity

Receptor Binding and Functionality
BH-CCK-9 exhibits high affinity for both CCK-A and CCK-B receptors. Studies have demonstrated that this compound can stimulate amylase release from pancreatic acini, a crucial function in digestive processes. The potency of BH-CCK-9 in stimulating amylase release correlates with its binding affinity to these receptors, indicating that structural modifications can significantly impact its biological activity.

Peptide Receptor Type Binding Affinity (Kd) Biological Activity
BH-CCK-9CCK-A0.5 nMHigh amylase release
BH-CCK-9CCK-B1.2 nMModerate amylase release

Physiological Effects
Research indicates that BH-CCK-9 influences not only digestive processes but also behavioral responses related to anxiety and feeding. The activation of CCK receptors in the brain has been linked to increased satiety and reduced food intake, making it a potential target for obesity treatment.

Case Studies

  • Amylase Release Studies :
    A study involving rat pancreatic acini demonstrated that BH-CCK-9 could induce significant amylase release at low concentrations without desensitizing the receptors at higher doses. This suggests a unique property of BH-CCK-9 that may be exploited for therapeutic applications in digestive disorders .
  • Behavioral Studies :
    In a controlled experiment on guinea pigs, it was found that administration of BH-CCK-9 led to reduced food intake and increased anxiety-like behaviors. This highlights the dual role of CCK peptides in both digestion and central nervous system signaling .
  • Receptor Binding Assays :
    Competitive binding assays using radiolabeled BH-CCK-9 have shown that the presence of other peptides can inhibit its binding to CCK receptors, providing insights into receptor dynamics and potential interactions with other neuropeptides .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H74N14O17S2/c1-29(2)46(69-53(81)39(23-31-15-17-33(18-16-31)86-88(83,84)85)67-52(80)41(25-44(71)72)66-48(76)35(56)13-9-20-60-55(58)59)54(82)62-28-43(70)63-40(24-32-27-61-36-14-8-7-12-34(32)36)50(78)64-37(19-21-87-3)49(77)68-42(26-45(73)74)51(79)65-38(47(57)75)22-30-10-5-4-6-11-30/h4-8,10-12,14-18,27,29,35,37-42,46,61H,9,13,19-26,28,56H2,1-3H3,(H2,57,75)(H,62,82)(H,63,70)(H,64,78)(H,65,79)(H,66,76)(H,67,80)(H,68,77)(H,69,81)(H,71,72)(H,73,74)(H4,58,59,60)(H,83,84,85)/t35-,37-,38-,39-,40-,41-,42-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABUVDVSEMIDIN-QOHRKOJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H74N14O17S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151926
Record name Bolton hunter-cholecystokinin nonapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117829-67-1
Record name Bolton hunter-cholecystokinin nonapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117829671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bolton hunter-cholecystokinin nonapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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